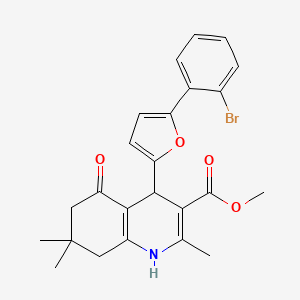
Bis(4,5-dimethyl-2-nitrophenyl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-NITRO-3,4-XYLYL DISELENIDE: is an organic compound with the molecular formula C16H16N2O4Se2 . It is a member of the diselenide family, characterized by the presence of a diselenide bond (Se-Se) in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-NITRO-3,4-XYLYL DISELENIDE typically involves the reaction of 6-nitro-3,4-xylyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated selenocyanate . The reaction is carried out in an aqueous medium, which is both efficient and environmentally friendly. The reaction conditions include:
Temperature: 65°C
Base: Potassium phosphate (K3PO4)
Solvent: Water
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-NITRO-3,4-XYLYL DISELENIDE undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-NITRO-3,4-XYLYL DISELENIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its chemopreventive and therapeutic potential in cancer treatment.
Mechanism of Action
The mechanism of action of 6-NITRO-3,4-XYLYL DISELENIDE involves its ability to modulate redox reactions and interact with biological molecules. The diselenide bond can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death . The compound may also interact with selenoproteins and other molecular targets involved in cellular redox homeostasis.
Comparison with Similar Compounds
- Diphenyl diselenide
- Dimethyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: 6-NITRO-3,4-XYLYL DISELENIDE is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other diselenides. This makes it particularly useful in specific synthetic and biological applications where the nitro group can participate in additional chemical transformations .
Properties
CAS No. |
35350-44-8 |
|---|---|
Molecular Formula |
C16H16N2O4Se2 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-2-nitrophenyl)diselanyl]-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4Se2/c1-9-5-13(17(19)20)15(7-11(9)3)23-24-16-8-12(4)10(2)6-14(16)18(21)22/h5-8H,1-4H3 |
InChI Key |
VCGJYIWNJPIBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[Se][Se]C2=C(C=C(C(=C2)C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


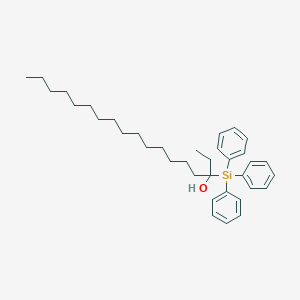

![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)

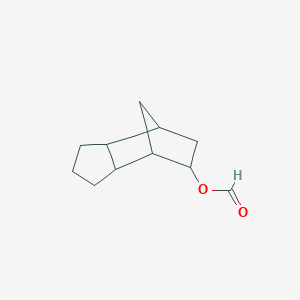
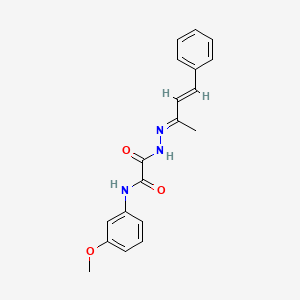
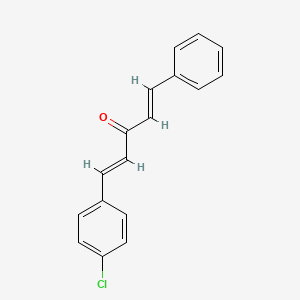

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)

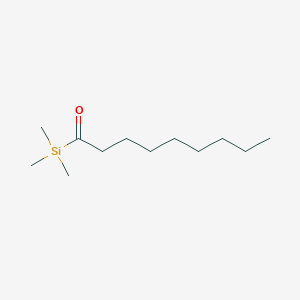
![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)
